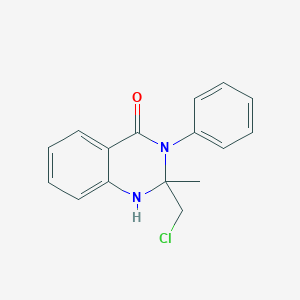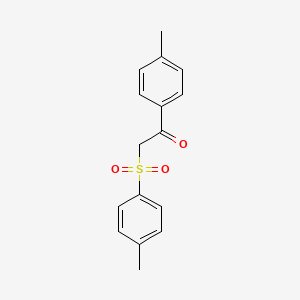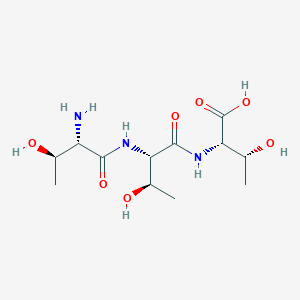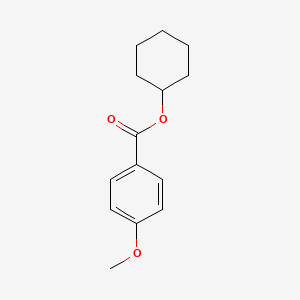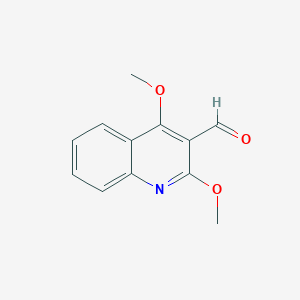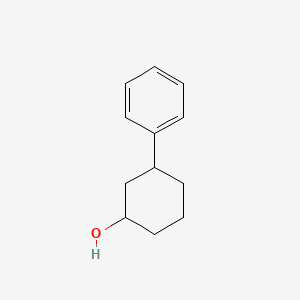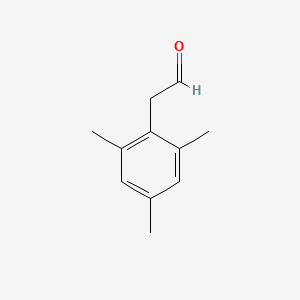
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl chloride (HDC), is a silane derivative that has been used in various scientific research applications. It is a colorless, low-boiling liquid, and has a low vapor pressure. HDC is a versatile compound that can be used in a variety of ways in the laboratory, including as a solvent, a reactant, and a reagent. It is also used in the synthesis of other compounds, such as polymers, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2,3-Triazoles
The compound is utilized in the synthesis of 1,2,3-triazoles , which are a functional heterocyclic core in modern organic chemistry. This process is part of click chemistry, where the compound can act as a precursor or a reagent in catalytic systems to produce triazoles with high regioselectivity .
Catalysis
In catalysis, this silane derivative can be involved in the development of new catalytic and eco-compatible approaches. It may serve as a source of silicon in catalysts that facilitate the construction of polysubstituted compounds, such as 1,4-, 1,5-, and 1,4,5-polysubstituted triazoles .
Medicinal Chemistry
In medicinal chemistry, the silane compound could be used to introduce deuterium into pharmacologically active molecules. Deuterium substitution can enhance metabolic stability and reduce toxicity, making drugs safer and more effective .
Agricultural Chemistry
Agricultural chemistry may benefit from this compound through the synthesis of triazole derivatives that act as growth regulators or fungicides. The deuterium-labeled compounds can help in tracing the distribution and metabolism of these chemicals in plants .
Material Science
In material science, the compound’s ability to introduce deuterium can be crucial for studying the degradation and stability of polymers. It can be used to create deuterium-labeled polymers for analysis using spectroscopic techniques .
Photochemistry
The compound finds applications in photochemistry where it can be used to synthesize molecules with specific light-absorption properties. These molecules can be used in the development of light-sensitive materials or photovoltaic cells .
Organic Synthesis
In organic synthesis, this silane derivative can be used to introduce deuterium atoms into organic molecules, which is essential for conducting kinetic isotope effect studies. These studies help in understanding reaction mechanisms and the role of hydrogen bonding in chemical reactions .
Analytical Chemistry
Lastly, in analytical chemistry, the compound can be used to prepare deuterium-labeled standards for mass spectrometry. These standards are vital for accurate quantification and identification of compounds in complex mixtures .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves the reaction of 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol with chlorotrimethylsilane in the presence of a base.", "Starting Materials": [ "1,1,1,2,3,3,3-heptadeuteriopropan-2-ol", "Chlorotrimethylsilane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol to a reaction flask", "Add chlorotrimethylsilane dropwise to the reaction flask while stirring", "Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the hydrogen chloride produced", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the organic layer under reduced pressure to obtain Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane as a colorless liquid" ] } | |
CAS-Nummer |
20395-57-7 |
Produktname |
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |
Molekularformel |
C3H9ClSi |
Molekulargewicht |
117.7 g/mol |
IUPAC-Name |
chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |
InChI |
InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2 |
InChI-Schlüssel |
CRIVIYPBVUGWSC-PZPIEAOKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl |
SMILES |
CC(C)[SiH2]Cl |
Kanonische SMILES |
CC(C)[SiH2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








